molecular formula C6H12ClNO2 B2998713 L-beta-Cyclopropylalanine hydrochloride CAS No. 352525-31-6

L-beta-Cyclopropylalanine hydrochloride

Cat. No.: B2998713
CAS No.: 352525-31-6
M. Wt: 165.62
InChI Key: MHAANNBRVRNYCJ-JEDNCBNOSA-N
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Description

L-beta-Cyclopropylalanine hydrochloride: is a chiral amino acid derivative with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . This compound is known for its unique cyclopropyl group attached to the beta position of the alanine molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-beta-Cyclopropylalanine hydrochloride can be synthesized through a multi-step process starting from cyclopropylcarbinol and glycine . The key steps involve:

    Cyclopropylcarbinol: is converted to through oxidation.

    Cyclopropylcarboxaldehyde: undergoes a Strecker synthesis with glycine to form .

  • The resulting cyclopropylalanine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: L-beta-Cyclopropylalanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-beta-Cyclopropylalanine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-beta-Cyclopropylalanine hydrochloride exerts its effects by inhibiting the biosynthesis of essential amino acids such as leucine. It specifically targets the enzyme alpha-isopropylmalate synthase , which catalyzes the rate-limiting step in the leucine biosynthetic pathway. This inhibition leads to the accumulation of intermediates and disruption of protein synthesis in microorganisms .

Comparison with Similar Compounds

  • L-alpha-Cyclopropylalanine
  • L-gamma-Cyclopropylalanine
  • L-cyclopropylglycine

Comparison: L-beta-Cyclopropylalanine hydrochloride is unique due to its beta-cyclopropyl substitution, which imparts distinct steric and electronic properties compared to its alpha and gamma counterparts. This uniqueness makes it a valuable tool in studying enzyme mechanisms and developing novel pharmaceuticals .

Properties

IUPAC Name

(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAANNBRVRNYCJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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